molecular formula C23H18O6 B12413843 7-O-Benzyldiosmetine-d3

7-O-Benzyldiosmetine-d3

Cat. No.: B12413843
M. Wt: 393.4 g/mol
InChI Key: RVTCKYGFSPHTRQ-FIBGUPNXSA-N
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Description

7-O-Benzyldiosmetine-d3 is a deuterated derivative of 7-O-Benzyldiosmetine. This compound is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. Deuterium is a stable isotope of hydrogen with an additional neutron, making it useful in various scientific applications, including tracing and studying metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-Benzyldiosmetine-d3 typically involves the introduction of deuterium atoms into the parent compound, 7-O-Benzyldiosmetine. This can be achieved through several synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of 7-O-Benzyldiosmetine can lead to the incorporation of deuterium atoms into the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:

    Large-Scale Deuterium Exchange: Conducting deuterium exchange reactions on a larger scale using industrial reactors and deuterium sources.

    Purification and Isolation: The product is purified using techniques such as chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-O-Benzyldiosmetine-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

7-O-Benzyldiosmetine-d3 has several scientific research applications, including:

    Metabolic Studies: The deuterium atoms in the compound make it useful for tracing metabolic pathways and studying the metabolism of related compounds.

    Pharmacokinetics: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Isotope Labeling: The compound is used as an isotope-labeled standard in mass spectrometry and other analytical techniques.

    Biological Research: It is employed in biological research to study the effects of deuterium substitution on biological activity and interactions.

Mechanism of Action

The mechanism of action of 7-O-Benzyldiosmetine-d3 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, known as the kinetic isotope effect. This can lead to differences in the metabolism and biological activity of the compound compared to its non-deuterated counterpart.

Comparison with Similar Compounds

Similar Compounds

    7-O-Benzyldiosmetine: The non-deuterated parent compound.

    7-O-Methyldiosmetine: A similar compound with a methoxy group instead of a benzyloxy group.

    Diosmetine: The core structure without the benzyloxy or methoxy groups.

Uniqueness

7-O-Benzyldiosmetine-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research, such as enhanced stability and the ability to trace metabolic pathways. The deuterium atoms also lead to differences in the compound’s chemical and biological properties compared to its non-deuterated counterparts.

Properties

Molecular Formula

C23H18O6

Molecular Weight

393.4 g/mol

IUPAC Name

5-hydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-7-phenylmethoxychromen-4-one

InChI

InChI=1S/C23H18O6/c1-27-20-8-7-15(9-17(20)24)21-12-19(26)23-18(25)10-16(11-22(23)29-21)28-13-14-5-3-2-4-6-14/h2-12,24-25H,13H2,1H3/i1D3

InChI Key

RVTCKYGFSPHTRQ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=CC=C4)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=CC=C4)O)O

Origin of Product

United States

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